Product packaging for Lead(II) tellurite(Cat. No.:CAS No. 15851-47-5)

Lead(II) tellurite

Cat. No.: B098447
CAS No.: 15851-47-5
M. Wt: 383 g/mol
InChI Key: DJDXNCYQHUQTHQ-UHFFFAOYSA-L
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Description

Historical Development of this compound Studies

The historical development of this compound research spans several decades, with early investigations focusing primarily on basic crystallographic characterization and mineral identification. Initial studies by Mariolacos in 1969 provided the first structural determination of this compound using powder diffraction data, establishing fundamental understanding of its monoclinic crystal system. However, these early investigations were limited by the analytical techniques available at the time, resulting in incomplete structural characterization and conflicting reports regarding the compound's polymorphic behavior.

The mineral form of this compound, known as plumbotellurite, was first identified and characterized in the early 1980s from the Zhana-Tyube deposit in northern Kazakhstan. This discovery provided researchers with natural samples for detailed crystallographic analysis and established the compound's occurrence as a secondary mineral formed through alteration processes. The mineral exhibits a density of 7.2 grams per cubic centimeter and demonstrates biaxial optical properties with specific refractive indices.

Significant advancement in understanding occurred during the late twentieth and early twenty-first centuries when researchers began employing single-crystal diffraction techniques and advanced analytical methods. The development of the Czochralski crystal growth technique enabled the production of high-quality single crystals, facilitating more precise structural determinations. These technological improvements allowed scientists to resolve previous ambiguities in the crystallographic data and establish definitive structural parameters for different polymorphic forms.

Contemporary research has revealed the existence of three distinct polymorphic modifications of this compound, designated as alpha, beta, and gamma forms. Each polymorph exhibits unique structural characteristics and formation conditions, with the gamma modification being the most recently characterized through detailed single-crystal and powder diffraction studies. This polymorphic complexity has generated considerable interest in understanding the thermodynamic relationships between different forms and their potential applications in materials science.

Significance in Advanced Materials Science

This compound has emerged as a compound of considerable significance in advanced materials science due to its unique structural features and potential functional properties. The compound's crystal structure is characterized by complex irregular lead coordination polyhedra with varying coordination numbers and separate tellurium oxide groups, creating distinctive tunnel-like structures that accommodate the stereochemically active lone pairs of both lead and tellurium cations. This structural arrangement contributes to the compound's potential utility in various technological applications.

The coordination environment of lead atoms in this compound demonstrates remarkable variability, with coordination numbers ranging from five to nine depending on the specific polymorph and local structural environment. The alpha modification features three types of distorted lead-oxygen polyhedra with coordination numbers of seven and nine, while the gamma form exhibits five distinct lead sites with coordination numbers ranging from five to seven. This structural diversity creates opportunities for tailoring material properties through controlled synthesis and processing conditions.

Recent investigations have identified this compound as a component in advanced optical materials, particularly in the development of nonlinear optical crystals and birefringent materials. The compound barium lead ditellurite hexaoxide, which incorporates this compound structural units, demonstrates significant second-harmonic generation effects approximately five times greater than the standard potassium dihydrogen phosphate benchmark. These optical properties arise from the asymmetric coordination environments and the presence of stereochemically active lone pairs in both lead and tellurium atoms.

The compound's structural complexity also contributes to its potential applications in radiation protection materials and specialized glass systems. Lead-borotellurite glasses incorporating this compound components have been investigated for their response to gamma radiation exposure, revealing interesting changes in structural and optical properties that could be exploited in radiation detection and protection applications. The presence of lead tellurate structures containing trigonal pyramidal tellurium oxide units connected by tetrahedral lead oxide units creates three-dimensional networks with unique radiation interaction characteristics.

Furthermore, the existence of multiple polymorphic forms provides opportunities for phase-change applications and materials with tunable properties. The thermodynamic relationships between different polymorphs and their stability ranges offer potential for developing materials with temperature-dependent characteristics or controlled phase transition behaviors. Understanding these polymorphic relationships is crucial for optimizing synthesis conditions and predicting material behavior under various environmental conditions.

Current Research Landscape and Challenges

The current research landscape surrounding this compound encompasses several major areas of investigation, each presenting unique challenges and opportunities for advancement. Contemporary studies focus primarily on understanding the complex polymorphic behavior, developing improved synthesis methods, and exploring potential applications in advanced materials systems. However, significant challenges remain in achieving complete structural characterization and establishing definitive relationships between different polymorphic forms.

One of the primary challenges in current this compound research involves the accurate determination of thermodynamic relationships between the three known polymorphic modifications. Recent investigations have employed temperature-dependent powder diffraction and thermal analysis techniques to study phase transitions and stability ranges. These studies have revealed that structural phase transitions occur under specific temperature and pressure conditions, but the exact mechanisms governing these transitions remain incompletely understood. The irreversible nature of some phase transitions complicates efforts to establish equilibrium phase diagrams and predict material behavior.

Synthesis methodology represents another significant area of current research focus and challenge. While hydrothermal synthesis techniques have proven successful for producing certain this compound compounds, achieving controlled synthesis of specific polymorphic forms remains difficult. The sensitivity of crystal growth conditions to minor variations in temperature, pressure, and chemical environment requires precise control that is challenging to maintain consistently. Additionally, the tendency for this compound to form as fine-grained aggregates rather than large single crystals complicates detailed structural characterization efforts.

Contemporary research has also identified significant challenges in understanding the role of water content and hydration states in this compound compounds. Previous reports of hydrous this compound have been shown to be inaccurate, with detailed analysis revealing that the precipitated material does not contain structural water and instead represents the gamma polymorphic modification. This discovery has necessitated revision of earlier literature and highlights the importance of employing multiple analytical techniques for complete characterization.

Property Alpha Form Beta Form Gamma Form
Space Group C2/c Unknown P1
Lead Coordination 7, 9 Variable 5-7
Tellurium Coordination 3 (pyramidal) 3 (pyramidal) 3 (pyramidal)
Density (calculated) 7.16 g/cm³ Unknown Variable
Formation Temperature High Medium Low

The development of new characterization techniques specifically adapted for this compound compounds represents an ongoing area of research emphasis. Traditional diffraction methods sometimes provide insufficient resolution for distinguishing between closely related polymorphic forms, necessitating the development of complementary analytical approaches. Vibrational spectroscopy techniques, including Raman and infrared spectroscopy, have proven valuable for identifying specific tellurium-oxygen coordination environments and distinguishing between different structural modifications. However, interpreting these spectroscopic data requires extensive theoretical modeling and comparison with well-characterized reference materials.

Current research also faces challenges related to the environmental stability and long-term behavior of this compound materials. Understanding how these compounds respond to various environmental conditions, including humidity, temperature cycling, and chemical exposure, is crucial for evaluating their suitability for practical applications. The stereochemically active lone pairs that contribute to the compound's unique properties may also render it susceptible to structural changes under certain conditions, requiring careful evaluation of stability limits.

The integration of computational modeling with experimental studies represents a promising direction for addressing many current research challenges. Density functional theory calculations and molecular dynamics simulations can provide insights into the thermodynamic stability of different polymorphic forms and help predict optimal synthesis conditions. However, accurately modeling the complex electronic structure and bonding in this compound compounds requires sophisticated computational approaches that account for relativistic effects and electron correlation, adding significant computational complexity to these investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O3PbTe B098447 Lead(II) tellurite CAS No. 15851-47-5

Properties

IUPAC Name

lead(2+);tellurite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O3Te.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXNCYQHUQTHQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Te](=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3PbTe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065958
Record name Lead(II) tellurite
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Molecular Weight

383 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15851-47-5
Record name Telluric acid (H2TeO3), lead(2+) salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telluric acid (H2TeO3), lead(2+) salt (1:1)
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Record name Lead(II) tellurite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead(2+) tellurium trioxide
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Preparation Methods

Thermal Decomposition Approaches for Lead Telluride and Implications for Tellurite Systems

Thermal decomposition remains a cornerstone method for synthesizing lead chalcogenides. In the context of lead telluride (PbTe), Leontyev et al. demonstrated the efficacy of reducing lead acetate (Pb(CH₃COO)₂) and tellurium powder in a hydrogen atmosphere at controlled temperatures . The process involves:

  • Precursor Mixing : Stoichiometric quantities of lead acetate and tellurium powder are homogenized.

  • Atmospheric Control : A reducing environment (H₂) prevents oxidation and facilitates elemental recombination.

  • Thermal Profiling : Decomposition occurs at 300–500°C, with in situ monitoring via thermogravimetry (TG) and differential scanning calorimetry (DSC) .

While this method targets PbTe, analogous approaches could be adapted for PbTeO₃ by substituting tellurium with tellurium dioxide (TeO₂) and modulating the atmosphere to favor oxide formation. For instance, introducing oxygen during decomposition might promote tellurite (TeO₃²⁻) coordination with Pb²⁺.

Gradient Solidification Techniques for Stoichiometric Control

The Bridgman-Stockbarger method, detailed in a Chinese patent (CN1044498C), enables precise control over PbTe crystallinity and stoichiometry . Key steps include:

  • Charge Preparation : Elemental lead and tellurium are combined in a quartz ampoule with a tellurium excess (0.1–0.3 atomic %) .

  • Melt Synthesis : Heating to 950–960°C ensures homogeneous mixing, followed by gradient cooling (10–50°C/cm) to grow single crystals .

  • Annealing : A three-stage annealing process (650–150°C) minimizes defects and stabilizes the crystal lattice .

For PbTeO₃ synthesis, substituting elemental tellurium with TeO₂ and maintaining an oxygen-rich environment during melting could yield the desired oxide phase. However, the higher oxidation state of tellurium in TeO₃²⁻ necessitates careful equilibrium control to avoid reduction.

Precursor Purification and Its Role in Compound Quality

High-purity tellurium precursors are critical for defect-free synthesis. A method for refining tellurium from TeO₂ (CN102874772A) involves:

  • Alkaline Dissolution : TeO₂ is dissolved in NaOH to form sodium tellurite (Na₂TeO₃) .

  • Oxidative Precipitation : Hydrogen peroxide (H₂O₂) oxidizes Na₂TeO₃ to sodium tellurate (Na₂TeO₄), which is then reduced by SO₂ in HCl to yield elemental tellurium .

StepReagentsConditionsOutcome
DissolutionNaOHpH 13, 3h stirringNa₂TeO₃ formation
OxidationH₂O₂ (30%)0°C, 4h stirringNa₂TeO₄ precipitation
ReductionSO₂ gas, HCl75°CTe⁰ precipitation

Adapting this protocol to produce Na₂TeO₃ (instead of reducing it to Te⁰) could provide a purified tellurite source for PbTeO₃ synthesis via metathesis with lead nitrate .

Challenges in Stabilizing Lead(II) Tellurite

PbTeO₃’s thermodynamic instability relative to PbTe and PbO poses synthesis challenges. Key considerations include:

  • Oxidative Conditions : Tellurite ions (TeO₃²⁻) require stabilization against reduction to Te⁰ or Te²⁻.

  • pH Sensitivity : Alkaline conditions favor TeO₃²⁻ solubility, while acidic media promote precipitation but risk reduction.

  • Counterion Selection : Nitrate or acetate anions may coordinate Pb²⁺ without interfering with TeO₃²⁻ incorporation.

Prospective Synthesis Pathways for PbTeO₃

Building on the reviewed methods, two viable routes emerge:

  • Solid-State Reaction :

    • Combine PbO and TeO₂ in a 1:1 molar ratio.

    • Heat at 500–600°C under oxygen flow to prevent reduction.

    • Monitor phase formation via XRD.

  • Wet Chemical Precipitation :

    • Dissolve Pb(NO₃)₂ and Na₂TeO₃ in deionized water.

    • Adjust pH to 5–6 to precipitate PbTeO₃.

    • Filter and anneal at 300°C to enhance crystallinity.

Chemical Reactions Analysis

Types of Reactions: Lead(II) tellurite undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead(IV) tellurite under specific conditions.

    Reduction: It can be reduced to elemental lead and tellurium in the presence of strong reducing agents.

    Substitution: this compound can participate in substitution reactions where other elements or compounds replace the tellurium or lead atoms.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are employed.

    Substitution: Various halides or other metal salts can be used in substitution reactions.

Major Products:

    Oxidation: Lead(IV) tellurite (PbTeO4)

    Reduction: Elemental lead (Pb) and tellurium (Te)

    Substitution: Compounds such as lead(II) chloride (PbCl2) or tellurium halides

Scientific Research Applications

Thermoelectric Applications

Lead telluride is primarily recognized for its exceptional thermoelectric properties, making it a leading candidate for thermoelectric devices. Its ability to efficiently convert heat into electricity is attributed to its high thermoelectric figure of merit (ZT), especially in the temperature range of 500 K to 750 K.

Key Characteristics

  • High Seebeck Coefficient : Lead telluride exhibits a high Seebeck coefficient, which is crucial for thermoelectric efficiency.
  • Low Thermal Conductivity : This property enhances the temperature gradient necessary for effective energy conversion.
  • Doping Potential : The material can be doped with various elements to optimize its electrical properties, further improving its performance in thermoelectric applications.

Synthesis Techniques

The synthesis of lead telluride has been extensively studied, with various methods yielding different structural and morphological characteristics that influence its performance.

Photodetection and Infrared Applications

Lead telluride is also widely used in photodetectors, particularly for infrared detection. Its sensitivity to infrared radiation makes it suitable for applications in both civilian and military sectors.

Applications in Photodetection

  • Infrared Detectors : PbTe is utilized in infrared photoconductors, which are essential for thermal imaging and remote sensing technologies.
  • Spacecraft Power Systems : The material's stability at high temperatures and its efficiency make it ideal for use in spacecraft power applications .

Case Studies

Several studies have highlighted the effectiveness of lead telluride in practical applications:

  • Thermoelectric Generators : Research has demonstrated that PbTe can be used effectively in thermoelectric generators (TEGs) for waste heat recovery systems, significantly improving energy efficiency in industrial processes .
  • Nanostructured Materials : The development of nanostructured PbTe has shown promise in enhancing thermoelectric performance by optimizing the S^2/κ ratio, where S is the Seebeck coefficient and κ is thermal conductivity .

Comparative Data Table

The following table summarizes key properties and applications of lead telluride compared to other common thermoelectric materials:

MaterialTemperature Range (K)ZT ValueKey Applications
Lead Telluride500 - 750Up to 1.5Thermoelectric generators, Infrared detectors
Bismuth Telluride300 - 500Up to 1.0Cooling devices, Portable power generation
Silicon-Germanium300 - 800Up to 0.6Space applications, Radioisotope power systems

Mechanism of Action

The mechanism by which lead(II) tellurite exerts its effects is primarily related to its chemical reactivity. In oxidation reactions, it acts as an electron donor, while in reduction reactions, it serves as an electron acceptor. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Structural and Thermal Properties

Compound Key Structural Features Thermal Stability (Tg) Glass-Forming Ability
Lead(II) Tellurite TeO₃ trigonal pyramids, Pb²⁺ ions ~350°C Enhanced by isomerization of TeO₄ to TeO₃ at high temperatures
Strontium Tellurite TeO₄/TeO₃ units, Sr²⁺ modifiers ~320°C Lower than PbTeO₃ due to slower isomerization kinetics
Zinc Tellurite TeO₃/TeO₄ network, Zn²⁺ modifiers ~300°C Improved by Ag⁺ doping, enhancing rigidity
TeO₂–WO₃–GdF₃ WO₃ as glass former, GdF₃ as stabilizer ~420°C Superior anti-crystallization due to GdF₃

Key Findings :

  • This compound’s glass-forming ability surpasses strontium tellurite due to faster TeO₄ → TeO₃ isomerization .
  • WO₃ and GdF₃ in ternary tellurite glasses improve thermal stability (Tg ~420°C) and radiation-shielding efficiency .

Optical Characteristics

Compound Band Gap (eV) Refractive Index Emission Cross-Section (10⁻²⁰ cm²)
This compound 3.72–4.12 ~2.2 Not reported
Bismuth-Germanate ~2.5 ~2.1 0.85–1.10
Er³⁺-Doped Tellurite ~2.9 ~2.3 1.05–1.30
TeO₂–WO₃–GdF₃ ~3.1 ~2.4 Not reported

Key Findings :

  • This compound’s enlarged band gap (vs. bulk tellurite) enables UV-visible light applications .
  • Er³⁺-doped tellurite glasses outperform silicate glasses in emission cross-sections, critical for laser amplifiers .

Mechanical Behavior

Compound Elastic Modulus (GPa) Hardness (GPa) Key Modifiers
This compound ~45 ~3.2 Ag⁺ enhances strength
Zinc Tellurite ~50 ~3.5 Er₂O₃ increases modulus
TeO₂–WO₃–GdF₃ ~55 ~3.8 WO₃ improves density

Key Findings :

  • Ag⁺ doping in this compound increases mechanical strength by stabilizing the glass network .
  • WO₃ incorporation elevates elastic modulus in ternary tellurite systems .

Radiation Shielding Efficiency

Compound Density (g/cm³) Mass Attenuation Coefficient (cm²/g) at 1 MeV
This compound 5.29–5.34 0.12–0.15
Barium-Doped Zinc Tellurite 4.8–5.0 0.10–0.13
W–Bi₂O₃ Composites 11.34 (Pb) 0.18–0.20

Key Findings :

  • This compound provides safer radiation shielding than pure lead, despite lower density .
  • Barium doping in zinc tellurite marginally reduces shielding efficiency but improves processability .

Biological Activity

Lead(II) tellurite (PbTeO₃) is a compound that has garnered interest due to its unique properties and potential biological activities. This article explores the biological effects of this compound, including its toxicity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is an inorganic compound composed of lead and tellurium in the form of tellurite ions. It is primarily studied for its interactions with biological systems, particularly in the context of toxicity and oxidative stress.

Toxicological Profile

This compound exhibits significant toxicity, which has been documented in various studies. The following table summarizes key findings regarding its toxicological effects:

Study Organism Dosing Regimen Effects Observed
Deuticke et al. (1992)ErythrocytesIn vitro exposureInduced alteration of erythrocyte membrane integrity
Asakura et al. (1984)Murine modelsInjection of tellurium saltsPotential antisickling agent for red blood cells
Shohat et al. (2005)Various cell linesTreatment with AS-101 (tellurium derivative)Inhibition of IL-10, IFN-γ, IL-2R, and IL-5 production

These studies indicate that this compound interacts with cellular components, leading to oxidative stress and alterations in membrane integrity.

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS), which can lead to cellular damage. Research has shown that:

  • Oxidative Stress Induction : this compound induces oxidative stress by decreasing glutathione (GSH) levels and ATP content in cells, leading to cell death through a caspase-independent mechanism .
  • DNA Damage : Exposure to this compound has been associated with DNA strand breaks, as indicated by the phosphorylation of gamma-H2AX, a marker for DNA damage .
  • Cysteine Protease Inhibition : this compound may inhibit cysteine proteases due to its reactivity with thiol groups, which are crucial for the activity of these enzymes .

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

  • Antisickling Activity : A study indicated that tellurium compounds could act as potential antisickling agents for treating sickle cell anemia. This compound's ability to modify red blood cell properties may be leveraged in therapeutic contexts .
  • Immunomodulatory Effects : Research on AS-101, a tellurium-containing compound, demonstrated its ability to modulate immune responses by inhibiting cytokine production. This suggests that this compound derivatives may have applications in immunotherapy .
  • Oxidative Stress and Cell Viability : A study highlighted that this compound exposure resulted in significant cell death due to oxidative stress mechanisms. The use of antioxidants like N-acetylcysteine (NAC) was shown to mitigate some toxic effects, emphasizing the role of oxidative stress in its biological activity .

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